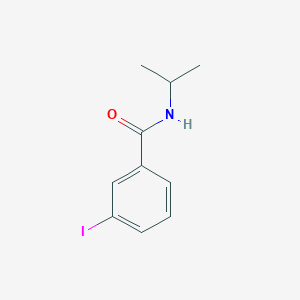
3-iodo-N-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-isopropylbenzamide: is an organic compound with the molecular formula C10H12INO . It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the third position and an isopropyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-isopropylbenzamide typically involves the iodination of N-isopropylbenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-iodo-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of azides, nitriles, or other substituted benzamides.
Oxidation Reactions: Formation of carboxylic acids or nitro compounds.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
3-iodo-N-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 3-chloro-N-isopropylbenzamide
- 3-bromo-N-isopropylbenzamide
- 3-fluoro-N-isopropylbenzamide
Comparison:
- 3-iodo-N-isopropylbenzamide is unique due to the presence of the iodine atom, which is larger and more polarizable compared to chlorine, bromine, or fluorine. This can result in different reactivity and biological activity profiles.
- The iodine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets.
- The isopropyl group provides steric hindrance, which can influence the compound’s selectivity and binding affinity .
Properties
IUPAC Name |
3-iodo-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMWPTXZWPAGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

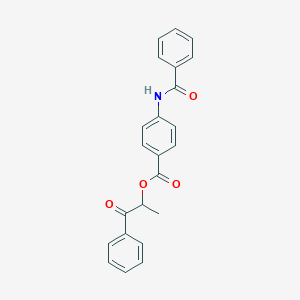
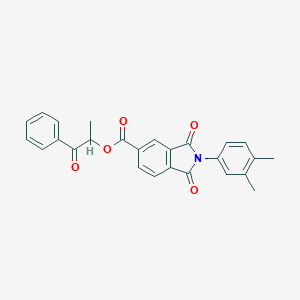
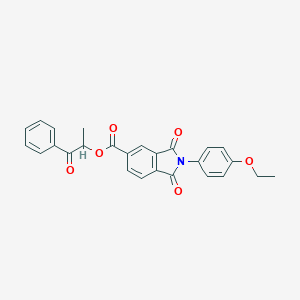
![1-Methyl-2-oxo-2-phenylethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B410974.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B410977.png)
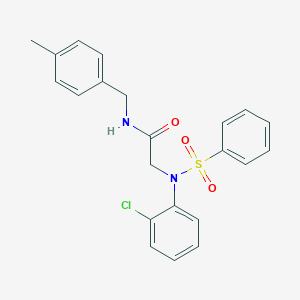
![N-(3-chloro-2-methylphenyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B410982.png)
![N-(4-methoxybenzyl)-2-[3-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410984.png)
![N-(4-chlorobenzyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410985.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-fluorophenyl)acetamide](/img/structure/B410988.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410989.png)
![N-[4-(cyanomethyl)phenyl]-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B410990.png)
![2-{2-ethyl[(4-methylphenyl)sulfonyl]anilino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B410992.png)
